molecular formula C8H8BrNO3 B14906653 2-(4-bromophenoxy)-N-hydroxyacetamide

2-(4-bromophenoxy)-N-hydroxyacetamide

Cat. No.: B14906653
M. Wt: 246.06 g/mol
InChI Key: ZFQNABYNZGTXCR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-hydroxyacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-hydroxyacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with hydroxylamine to yield the final product, this compound. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenoxy)-N-hydroxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the bromophenoxy group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-hydroxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and hydroxylamine groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar structure but lacks the acetamide group.

    2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of a hydroxylamine group.

    4-Bromophenol: The parent compound with a simpler structure.

Uniqueness

2-(4-Bromophenoxy)-N-hydroxyacetamide is unique due to the presence of both the bromophenoxy and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C8H8BrNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11)

InChI Key

ZFQNABYNZGTXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NO)Br

Origin of Product

United States

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